molecular formula C12H11F3N4O2 B2430604 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide CAS No. 1396870-59-9

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide

Cat. No.: B2430604
CAS No.: 1396870-59-9
M. Wt: 300.241
InChI Key: WTQZYZPRGAHBRG-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a methyl group, linked to an isoxazole ring through an ethyl chain

Mechanism of Action

Target of Action

It is suggested that the compound may interact with ubiquitin-specific protease 7 (usp7) based on molecular docking results . USP7, also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme involved in the regulation of multiple cellular processes, including cell cycle progression, apoptosis, and DNA damage response .

Mode of Action

The compound’s interaction with its target, usp7, suggests that it may inhibit the deubiquitinating activity of usp7, thereby affecting the stability of various proteins regulated by this enzyme .

Biochemical Pathways

Given the potential target of usp7, it can be inferred that the compound may influence pathways related to cell cycle progression, apoptosis, and dna damage response, as these are known to be regulated by usp7 .

Pharmacokinetics

The presence of a trifluoromethyl group in the compound suggests that it may have enhanced lipophilicity, which could potentially enhance its ability to diffuse into cells .

Result of Action

The compound has been found to exhibit moderate antiproliferative activities against several human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . In particular, it has shown good selectivity for PC-3 cells, with IC50 values (concentration required to achieve 50% inhibition of the tumor cell proliferation) of 4.42 ± 0.46 μmol L –1 and 4.85 ± 0.59 μmol L –1, respectively . These results suggest that the compound may induce cell cycle arrest or apoptosis in these cells, thereby inhibiting their proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting 4-methyl-6-(trifluoromethyl)pyrimidine with an appropriate ethylating agent under basic conditions.

    Linking the Pyrimidine to Isoxazole: The intermediate is then reacted with isoxazole-5-carboxylic acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Product Formation: The resulting product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the isoxazole or pyrimidine rings.

    Reduction: Reduced forms of the carboxamide or pyrimidine functionalities.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
  • N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiazole-5-carboxamide
  • N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)pyrazole-5-carboxamide

Uniqueness

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide is unique due to the presence of both the trifluoromethyl group and the isoxazole ring. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the isoxazole ring can engage in specific interactions with biological targets, making this compound particularly versatile for various applications.

Properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2/c1-7-6-9(12(13,14)15)19-10(18-7)3-4-16-11(20)8-2-5-17-21-8/h2,5-6H,3-4H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQZYZPRGAHBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=NO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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